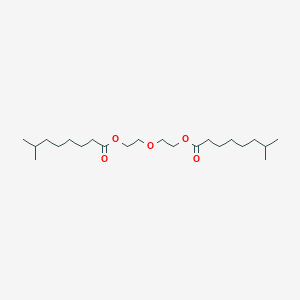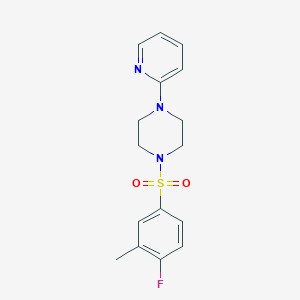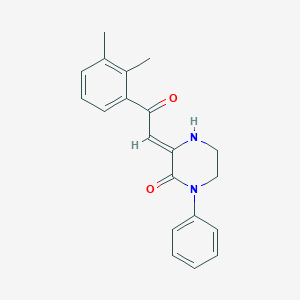
4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one, also known as HMB-PP, is a natural compound that has been found to have various biological activities. HMB-PP is a member of the family of prenyl pyrophosphates, which are essential intermediates in the biosynthesis of isoprenoids, including cholesterol, ubiquinone, and dolichol.
Mécanisme D'action
4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one binds to the intracellular domain of BTN3A1, causing a conformational change that activates the protein. This activation leads to the presentation of 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one to Vgamma9/Vdelta2 T cells, which then become activated and produce cytokines that stimulate the immune response.
Biochemical and Physiological Effects:
4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one has been found to have various biochemical and physiological effects. It stimulates the production of cytokines, including interferon-gamma (IFN-gamma), tumor necrosis factor-alpha (TNF-alpha), and interleukin-17 (IL-17), which are involved in the immune response to infections and cancer. 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one also activates the production of reactive oxygen species (ROS), which play a role in the killing of bacteria and cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one in lab experiments is that it is a natural compound that is produced by certain bacteria. This makes it easier to obtain than synthetic compounds. However, 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one is unstable and can degrade quickly, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one. One direction is to investigate the potential use of 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one in cancer immunotherapy. Another direction is to study the role of 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one in the immune response to infectious diseases, such as tuberculosis and leprosy. Additionally, further research is needed to understand the mechanism of action of 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one and its interaction with the BTN3A1 protein.
Méthodes De Synthèse
4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one is synthesized from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) by the enzyme 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one synthase. This enzyme is found in certain bacteria, including the pathogenic bacteria responsible for causing tuberculosis and leprosy. 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one can also be synthesized chemically by the reaction of IPP and DMAPP with a catalyst.
Applications De Recherche Scientifique
4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one has been found to have various biological activities, including the activation of Vgamma9/Vdelta2 T cells, which are a subset of T cells in the immune system. These T cells play a crucial role in the immune response to infections and cancer. 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one is also a potent activator of the butyrophilin 3A1 (BTN3A1) protein, which is involved in the activation of Vgamma9/Vdelta2 T cells.
Propriétés
Numéro CAS |
160858-31-1 |
|---|---|
Nom du produit |
4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one |
Formule moléculaire |
C120H179N35O28S |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
4-[(E)-3-hydroperoxy-3-methylbut-1-enyl]-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H16O6/c1-17(2,23-19)8-6-10-11-4-5-13(18)22-15(11)16(20-3)14-12(10)7-9-21-14/h4-9,19H,1-3H3/b8-6+ |
Clé InChI |
JUFMJFCBUMNBJS-SOFGYWHQSA-N |
SMILES isomérique |
CC(C)(/C=C/C1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)OO |
SMILES |
CC(C)(C=CC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)OO |
SMILES canonique |
CC(C)(C=CC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)OO |
Synonymes |
4-(3-hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one 4-(3-hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one, (E)-isomer HOO-MBM-furocoumarin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)




![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)





